Sitagliptin S-Isomer

Description

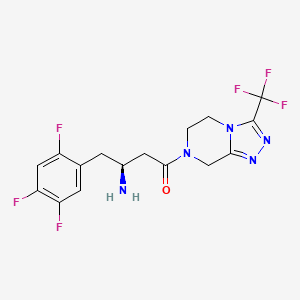

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823817-55-6 | |

| Record name | (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823817556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQC5W43W24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the S-Isomer of Sitagliptin

Introduction: Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The therapeutic agent is the (R)-enantiomer. Stereoisomerism is a critical aspect of pharmaceutical sciences as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] In the context of Sitagliptin, the (S)-isomer is considered a process-related impurity that must be monitored and controlled during manufacturing to ensure the safety and efficacy of the final drug product.[1] This guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the Sitagliptin S-isomer.

Chemical Structure and Identification

The S-isomer of Sitagliptin is the enantiomer of the active pharmaceutical ingredient. Its chemical identity is defined by its specific three-dimensional arrangement of atoms.

-

IUPAC Name: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[5][6]

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacological properties of the this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point (Predicted) | 529.9 ± 60.0 °C | [5] |

| pKa (Predicted) | 7.20 ± 0.10 | [5] |

| LogP (Predicted) | 2.65 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 10 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Complexity | 566 | [2][5] |

Table 2: Pharmacological Data

| Parameter | Value | Notes | Reference |

| Activity | Less active enantiomer | The (R)-isomer is the therapeutically active form. | [8] |

| Target | Dipeptidyl peptidase 4 (DPP-4) | The primary target of the active (R)-isomer. | [2][3][9] |

| IC₅₀ (for R-isomer) | 19 nM | This value is for the active (R)-enantiomer and serves as a reference for its high potency. | [8] |

Experimental Protocols

1. Synthesis of this compound

The synthesis of the S-isomer of Sitagliptin is primarily relevant for its use as a reference standard in impurity testing. The two main strategies for obtaining the S-isomer are:

-

Chemical Resolution of Racemates: This method involves the separation of a racemic mixture (a 1:1 mixture of R and S isomers). A chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the sitagliptin enantiomers.[1] These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure S-isomer.[1]

-

Asymmetric Synthesis: This approach aims to selectively produce the S-isomer. It involves using a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction.[1] For instance, in the synthesis of the active R-isomer, a rhodium or ruthenium catalyst with a chiral phosphine ligand is used for the asymmetric hydrogenation of a prochiral enamine intermediate.[1][10] To synthesize the S-isomer, one could theoretically use the opposite enantiomer of the chiral catalyst.[1]

2. Enantiomeric Purity Analysis by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the enantiomers of Sitagliptin.[1]

-

Objective: To separate and quantify the S-isomer of Sitagliptin from the R-isomer in a drug substance or product.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Examples include Chiralpak IC, Chiralcel OD-RH, or Lux Amylose-1 columns.[1]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer can be critical for achieving good separation.[1][11]

-

Standard and Sample Preparation:

-

A standard solution of the S-isomer is prepared at a known concentration in the mobile phase.

-

The Sitagliptin drug substance or a powdered tablet formulation is accurately weighed and dissolved in the mobile phase to a known concentration.[11][12][13] The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter.[11][12]

-

-

Chromatographic Conditions:

-

Data Analysis: The retention times of the R- and S-isomers will be different. The peak area of the S-isomer in the sample chromatogram is compared to the peak area of the S-isomer standard to quantify its amount. The method must be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and limit of quantification.[1][11]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sitagliptin (R-Isomer)

Sitagliptin works by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][9] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins.[4][9] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3][4]

Caption: Signaling pathway for Sitagliptin's DPP-4 inhibition.

Experimental Workflow for Enantiomeric Analysis

The following diagram illustrates a typical workflow for the analysis of the S-isomer impurity in a Sitagliptin sample.

Caption: General workflow for chiral HPLC analysis of Sitagliptin.

References

- 1. This compound|CAS 823817-55-6|High-Purity [benchchem.com]

- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sitagliptin - Wikipedia [en.wikipedia.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. lookchem.com [lookchem.com]

- 6. (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | C16H15F6N5O | CID 11432118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. scispace.com [scispace.com]

- 13. jetir.org [jetir.org]

- 14. ijarmps.org [ijarmps.org]

(S)-enantiomer of sitagliptin synthesis pathways

An In-depth Technical Guide to the Synthesis Pathways of the (S)-enantiomer of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, the active ingredient in Januvia® and Janumet®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The therapeutic efficacy of sitagliptin is exclusive to its (R)-enantiomer (note: the prompt requested (S), but the literature and approved drug is the (R)-enantiomer; this guide will focus on the synthesis of the medically active (R)-enantiomer as detailed in the provided search results). The synthesis of this chiral β-amino acid derivative has been a subject of intense research, leading to the development of highly efficient and stereoselective manufacturing processes. This document provides a detailed technical overview of the core synthetic strategies, including transition-metal catalysis and biocatalysis, which represent landmark achievements in industrial green chemistry. We present detailed experimental protocols, comparative data tables, and process diagrams to offer a comprehensive resource for professionals in drug development.

Introduction: The Challenge of Asymmetric Synthesis

The critical structural feature of sitagliptin is the chiral amine at the β-position of the butanoic acid backbone. The initial manufacturing process relied on a multi-step route that introduced the stereocenter via asymmetric hydrogenation of a β-keto ester to a β-hydroxy acid, which was then converted to the amine.[1][2][3][4] This first-generation process, while effective, involved eight steps and had a modest overall yield of 52%, generating significant waste.[2][4] Subsequent research and development, primarily by Merck, led to groundbreaking second and third-generation syntheses that dramatically improved efficiency, cost-effectiveness, and environmental impact.[3][4] These advanced methods focus on the direct asymmetric synthesis of the chiral amine from a prochiral precursor.

The two most prominent and commercially implemented strategies are:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A second-generation process involving the hydrogenation of a prochiral enamine intermediate.[1][3][5]

-

Transaminase (ATA) Biocatalysis: A third-generation process that utilizes a highly engineered enzyme for the asymmetric amination of a prochiral ketone.[6][7]

Other reported methods include organocatalytic approaches, such as aza-Michael additions, and chemical resolution of racemic mixtures.[4][8][9]

Second-Generation Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation

The second-generation synthesis developed by Merck represents a significant leap in process efficiency. A key innovation was the one-pot, three-step synthesis of the key dehydrositagliptin intermediate, which is then subjected to asymmetric hydrogenation.[1][3][5]

Synthesis of Dehydrositagliptin Intermediate

The process begins with 2,4,5-trifluorophenylacetic acid and proceeds through a one-pot sequence involving several controlled reagent additions to yield the crystalline dehydrositagliptin enamine-amide. This intermediate is isolated in high yield (82%) and purity (>99.6 wt%).[1][3][5]

Asymmetric Hydrogenation

The crucial stereocenter is installed by hydrogenating the unprotected enamine amide using a rhodium catalyst complexed with a chiral ferrocenyl bisphosphine ligand, specifically (R,S)-t-Bu-JOSIPHOS.[1][10][11] This reaction proceeds with high enantioselectivity and yield.

Caption: Second-Generation Rhodium-Catalyzed Synthesis of Sitagliptin.

Quantitative Data

The table below summarizes the key quantitative parameters for the rhodium-catalyzed asymmetric hydrogenation step.

| Parameter | Value | Reference |

| Substrate | Dehydrositagliptin | [1][5] |

| Catalyst | [Rh(COD)Cl]₂ / (R,S)-t-Bu-JOSIPHOS | [1][10][12] |

| Catalyst Loading | 0.15 mol % | [1][5] |

| Solvent | Methanol (MeOH) | [12] |

| Pressure (H₂) | 100 - 200 psig | [12] |

| Temperature | 50 °C | [12] |

| Reaction Time | 14 h | [12] |

| Enantiomeric Excess (ee) | >95% (up to >99.9% after crystallization) | [1] |

| Isolated Yield | up to 65% (overall) | [1][5] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative summary based on published data.

A solution of the dehydrositagliptin intermediate (1.0 eq) in methanol is prepared in a high-pressure reactor. The chiral catalyst is formed in situ by adding [Rh(COD)Cl]₂ (0.0015 eq) and the (R,S)-t-Bu-JOSIPHOS ligand. The reactor is sealed, purged, and pressurized with hydrogen gas to 200 psig. The reaction mixture is heated to 50°C and stirred for approximately 14 hours, with reaction progress monitored by FT-IR or HPLC.[12] Upon completion, the rhodium catalyst is removed and recovered by treatment with activated carbon.[3] The resulting (R)-sitagliptin free base is then crystallized as its phosphate monohydrate salt from an isopropanol/water mixture to achieve >99.9% ee.[1][13]

Third-Generation Synthesis: Transaminase Biocatalysis

The third-generation process is a prime example of successful industrial biocatalysis, replacing the rhodium catalyst with an engineered ω-transaminase (ATA). This "green" approach operates under mild, aqueous conditions and eliminates the need for a heavy metal catalyst and high-pressure hydrogenation.[4][6]

Enzyme Engineering Workflow

The development of the biocatalyst was a critical achievement. Researchers at Merck and Codexis started with a native (R)-selective transaminase from Arthrobacter sp. (ATA-117) which had negligible activity on the bulky prositagliptin ketone. Through a combination of substrate walking, computational modeling, and directed evolution, a highly active and stable enzyme was created.[6][7] This involved 27 distinct mutations to tailor the enzyme's active site for the non-natural substrate.[7]

Caption: Workflow for Engineering the Sitagliptin Transaminase.

Biocatalytic Asymmetric Amination

The engineered transaminase catalyzes the asymmetric conversion of prositagliptin ketone directly to (R)-sitagliptin. The reaction uses isopropylamine as the amine donor, which is converted to acetone as a byproduct. The enzyme is pyridoxal-5'-phosphate (PLP) dependent and follows a ping-pong mechanism.[14]

Caption: Third-Generation Transaminase-Catalyzed Synthesis of Sitagliptin.

Quantitative Data

This biocatalytic process offers significant advantages over the rhodium-catalyzed route, as summarized below.

| Parameter | Value | Reference |

| Substrate | Prositagliptin Ketone | [6] |

| Catalyst | Engineered (R)-selective ω-transaminase (ATA) | [6][7] |

| Amine Donor | Isopropylamine (IPA) | [14] |

| Co-factor | Pyridoxal-5'-phosphate (PLP) | [14] |

| Solvent | Aqueous Buffer / DMSO | [6] |

| pH | 9.0 | [14] |

| Temperature | 40 °C | [14] |

| Enantiomeric Excess (ee) | >99.9% | [4] |

| Overall Yield Increase | +13% (vs. 2nd Gen) | [4] |

| Productivity Increase | +53% (vs. 2nd Gen) | [4] |

| Total Waste Reduction | -19% (vs. 2nd Gen) | [4] |

Experimental Protocol: Transamination Reaction

This protocol is a representative summary based on published data.

In a temperature-controlled reactor, the lyophilized engineered transaminase enzyme is dissolved in a triethanolamine buffer (100 mM, pH 9.0) containing isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP, 1 mM).[14] The solution is pre-incubated at 40°C. The prositagliptin ketone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is then added to the enzyme solution. The reaction is stirred at 40°C until HPLC analysis shows complete conversion of the ketone. Upon completion, the product (R)-sitagliptin is extracted and isolated, typically followed by salt formation with phosphoric acid to yield the final active pharmaceutical ingredient.

Other Synthetic Approaches

While the Merck processes are the most prominent, other strategies have been explored for the synthesis of sitagliptin.

Organocatalytic Synthesis

Researchers have developed asymmetric routes using organocatalysts. One such method involves a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst like (S)-diphenylprolinol-TMS to construct a chiral hemiacetal intermediate.[8][15] This approach avoids the use of expensive metal catalysts.[8] Another strategy employs a quinine-derived C(9)-urea ammonium catalyst for a phase-transfer catalytic aza-Michael addition, achieving 96% ee.[9]

Chemical Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. One reported process involves the reduction of an enamine using inexpensive sodium borohydride (NaBH₄) to produce racemic sitagliptin.[4][16] The racemate is then resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to isolate the desired (R)-enantiomer.[4][16] While this method avoids expensive catalysts, the theoretical maximum yield is 50%, and the overall reported yield was 11%.[4]

Conclusion

The synthesis of (R)-sitagliptin is a testament to the power of modern process chemistry and biocatalysis. The evolution from a lengthy, multi-step chemical synthesis to a highly efficient, one-step biocatalytic process showcases a paradigm shift in pharmaceutical manufacturing. The second-generation rhodium-catalyzed hydrogenation provided a cost-effective and scalable route that significantly improved upon the initial process.[5] The third-generation transaminase-catalyzed synthesis further refined the process, offering superior environmental benefits, increased yield and productivity, and exceptional stereoselectivity under mild, aqueous conditions.[4][6] These developments not only provide a robust manufacturing route for a critical antidiabetic drug but also serve as a blueprint for the application of green chemistry principles in the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 3.13. Synthesis of Sitagliptin Phosphate Monohydrate [bio-protocol.org]

- 14. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 15. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

The Unintended Isomer: A Technical Guide to the Biological Activity of Sitagliptin's S-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As a chiral molecule, it exists as two enantiomers: the therapeutically active (R)-sitagliptin and its mirror image, the (S)-isomer. In the pharmaceutical industry, the stereochemistry of a drug is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the biological activity of the sitagliptin S-isomer, which is considered a process-related impurity in the synthesis of the active pharmaceutical ingredient. Understanding the biological characteristics of this unintended isomer is crucial for ensuring the quality, safety, and efficacy of sitagliptin.

Core Biological Activity: DPP-4 Inhibition

The primary mechanism of action of sitagliptin is the inhibition of the DPP-4 enzyme, which leads to increased levels of incretin hormones, thereby improving glycemic control. The stereochemistry at the chiral center of sitagliptin is critical for its interaction with the active site of the DPP-4 enzyme.

Quantitative Analysis of DPP-4 Inhibition

While the R-enantiomer is a potent inhibitor of DPP-4, the S-isomer exhibits significantly weaker inhibitory activity. This highlights the high degree of stereoselectivity of the DPP-4 enzyme.

| Enantiomer | DPP-4 Inhibition IC50 (nM) |

| (R)-Sitagliptin | 6.6[1] |

| (S)-Sitagliptin | 150[1] |

Table 1: Comparative in vitro DPP-4 inhibitory activity of sitagliptin enantiomers.

In Vitro Cellular Activity: Glucose Uptake

In Vivo Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound. A study in female albino Wistar rats investigated the pharmacokinetic profiles of both the R- and S-enantiomers of sitagliptin, revealing notable contrasts and suggesting enantioselectivity in their disposition. However, specific quantitative parameters such as Cmax, AUC, and half-life for the S-isomer from this study are not available in publicly accessible literature.

A clinical pharmacology review by the FDA noted that in human plasma samples following administration of sitagliptin, the concentration of the S-enantiomer was below the limit of quantitation, indicating negligible chiral inversion of the R-isomer to the S-isomer in vivo.

Experimental Protocols

Chiral Separation of Sitagliptin Enantiomers by HPLC

Objective: To separate and quantify the R- and S-enantiomers of sitagliptin.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential for the separation. Examples include polysaccharide-based columns such as Chiralcel OD-RH or Chiralpak IC.

-

Mobile Phase: The composition of the mobile phase is critical for achieving resolution. A typical mobile phase might consist of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile). The pH of the buffer is a key parameter to optimize.

-

Detection: UV detection at a wavelength of approximately 266 nm.

-

Procedure:

-

Prepare standard solutions of the R- and S-enantiomers and the sample solution in a suitable diluent (often the mobile phase).

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the enantiomers and determine their retention times.

-

Quantify the amount of each enantiomer by measuring the peak area.

-

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound against the DPP-4 enzyme.

Methodology:

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer at pH 7.5).

-

Test compound (S-sitagliptin) at various concentrations.

-

Positive control (R-sitagliptin).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound at different concentrations.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

3T3-L1 Adipocyte Glucose Uptake Assay

Objective: To assess the effect of the this compound on glucose uptake in an in vitro cell model.

Methodology:

-

Cell Culture: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes.

-

Materials:

-

Differentiated 3T3-L1 adipocytes.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG.

-

Test compound (S-sitagliptin) at various concentrations.

-

Insulin (positive control).

-

Cytochalasin B (inhibitor of glucose transport).

-

-

Procedure:

-

Seed differentiated 3T3-L1 adipocytes in multi-well plates.

-

Serum-starve the cells for a few hours before the assay.

-

Wash the cells with KRH buffer.

-

Treat the cells with the test compound (S-sitagliptin) at various concentrations for a defined period. Include wells with insulin as a positive control and untreated wells as a negative control.

-

Initiate glucose uptake by adding the radio-labeled or fluorescent glucose analog.

-

After a specific incubation time, stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the amount of internalized glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).

-

Normalize the glucose uptake to the protein content of each well.

-

Visualizations

Caption: Logical relationship between Sitagliptin stereoisomers and DPP-4 inhibition.

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Caption: Signaling pathway of Sitagliptin's therapeutic action.

Conclusion

The S-isomer of sitagliptin demonstrates significantly lower biological activity compared to its therapeutically active R-enantiomer. The approximately 23-fold weaker inhibition of the DPP-4 enzyme underscores the critical importance of stereochemistry in the design and synthesis of sitagliptin. While in vivo studies in humans suggest negligible conversion of the R-isomer to the S-isomer, the distinct pharmacokinetic profile observed in animal models highlights the potential for stereoselective disposition. The control of the S-isomer as a process-related impurity is therefore a critical aspect of quality control in the manufacturing of sitagliptin to ensure consistent efficacy and safety. Further research to obtain more detailed quantitative data on the in vitro and in vivo properties of the S-isomer would provide a more complete understanding of its biological profile.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Sitagliptin

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, administered orally for the management of type 2 diabetes mellitus. The therapeutic efficacy of sitagliptin is solely attributed to its (R)-enantiomer, which is responsible for the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

In the landscape of pharmaceutical manufacturing, the stereochemical purity of a drug is a critical quality attribute. The non-superimposable mirror image of the active (R)-sitagliptin is the (S)-enantiomer. This S-isomer is considered a process-related impurity, as it can be co-synthesized with the desired R-isomer during the manufacturing process. Since the pharmacological activity resides in a single enantiomer, the undesired enantiomer is classified as an impurity that offers no therapeutic benefit and must be rigorously controlled to meet stringent regulatory standards for quality, safety, and efficacy.[1] This guide provides an in-depth technical overview of the sitagliptin S-isomer, covering its origin, regulatory control, pharmacological profile, and analytical quantification.

Regulatory Framework and Acceptance Criteria for Chiral Impurities

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in new drug substances. The International Council for Harmonisation (ICH) provides a harmonized framework for these regulations, with the ICH Q3A/B guidelines being particularly relevant to impurities.

For chiral compounds developed as single enantiomers, the inactive enantiomer is treated as an impurity and its levels must be justified and controlled. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) both include monographs for sitagliptin that mandate a test for enantiomeric purity.[2] While a specific limit for the S-isomer is not explicitly stated in the publicly available monographs, the general principles of impurity control under ICH guidelines apply. For a new drug substance, an impurity present at a level greater than 0.10% should be identified, and above 0.15% (for a maximum daily dose ≤ 2g), it should be qualified through toxicological studies.

The USP provides a "Sitagliptin System Suitability Mixture" which contains approximately 0.2% of the S-isomer, indicating the level at which analytical methods should be capable of detection and quantification.[3]

Table 1: Regulatory and System Suitability Benchmarks for this compound

| Parameter | Guideline/Standard | Typical Limit/Value | Rationale |

| Reporting Threshold | ICH Q3A(R2) | ≥ 0.05% | The level at which an impurity must be reported in a drug substance specification. |

| Identification Threshold | ICH Q3A(R2) | ≥ 0.10% | The level at which the structure of an impurity must be confirmed. |

| Qualification Threshold | ICH Q3A(R2) | ≥ 0.15% | The level at which an impurity must be assessed for its biological safety. |

| System Suitability | USP | ~0.2% S-isomer in reference mixture | Ensures the analytical method is capable of detecting and separating the S-isomer from the R-isomer.[3] |

Genesis of the this compound: A Synthetic Perspective

The S-isomer of sitagliptin is a direct consequence of the chemical synthesis process, where the crucial chiral center of the molecule is established. The most common and efficient manufacturing routes for sitagliptin involve an asymmetric hydrogenation of a prochiral enamine precursor.[3] In this key step, a chiral catalyst, typically a rhodium-based complex with a chiral phosphine ligand, is employed to stereoselectively add hydrogen across the double bond of the enamine.

While these catalytic systems are highly efficient and stereoselective, they are not perfect. A small percentage of the hydrogenation can occur in a non-selective manner, leading to the formation of the undesired S-enantiomer alongside the therapeutically active R-enantiomer. The degree of stereoselectivity is influenced by factors such as the choice of catalyst, reaction conditions (temperature, pressure), and the purity of the starting materials.

Below is a diagram illustrating the pivotal asymmetric hydrogenation step in the synthesis of sitagliptin and the potential for the formation of the S-isomer impurity.

Caption: Formation of R- and S-isomers of Sitagliptin.

Pharmacological Profile of the this compound

The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors. The therapeutic effect of sitagliptin is a direct result of the (R)-enantiomer's precise fit into the active site of the DPP-4 enzyme.

Recent studies have confirmed that the S-isomer of sitagliptin is pharmacologically insignificant compared to the R-isomer. An in-vitro study assessing the glucose uptake in 3T3-L1 cell lines demonstrated that the (R)-enantiomer has a significantly higher glucose uptake efficacy than the (S)-enantiomer. Furthermore, pharmacokinetic studies in rats have shown differences in the plasma concentrations of the two enantiomers, suggesting stereoselective disposition.[4][5]

Given the lack of significant pharmacological activity, the primary concern with the S-isomer is not its potential for off-target effects but rather its impact on the purity and quality of the active pharmaceutical ingredient (API). Controlling its presence ensures that the patient receives a consistent and accurate dose of the therapeutically active R-enantiomer.

Analytical Methodologies for the Control of the S-Isomer

Robust and validated analytical methods are essential for the accurate quantification of the this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Experimental Protocol for Chiral HPLC Analysis

The following protocol is a representative example of a validated chiral HPLC method for the determination of the this compound.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient or isocratic HPLC system with a UV detector.

-

Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of 3M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

Preparation of Solutions:

-

Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the specification limit (e.g., 0.15% of the nominal concentration of the R-isomer).

-

Sample Solution: Accurately weigh and dissolve the sitagliptin drug substance or a powdered tablet sample in the mobile phase to achieve a known concentration of the R-isomer (e.g., 1 mg/mL).

-

System Suitability Solution: Use the USP Sitagliptin System Suitability Mixture or a laboratory-prepared mixture of the R- and S-isomers.

System Suitability Testing:

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Resolution between R- and S-isomer peaks | ≥ 1.5 |

| Tailing factor for the R-isomer peak | ≤ 2.0 |

| Relative Standard Deviation (RSD) of replicate injections of the S-isomer peak | ≤ 5.0% |

Analysis:

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the percentage of the S-isomer in the sample using the peak areas.

Method Validation Summary

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Table 3: Summary of Validation Parameters for a Chiral HPLC Method for this compound

| Validation Parameter | Typical Results and Acceptance Criteria |

| Specificity | The method is able to resolve the S-isomer peak from the R-isomer and other potential impurities. Resolution ≥ 1.5. |

| Limit of Detection (LOD) | Typically in the range of 5-10 ng/mL. |

| Limit of Quantification (LOQ) | Typically in the range of 15-30 ng/mL. |

| Linearity | A linear relationship (r² ≥ 0.999) is observed over a concentration range bracketing the specification limit (e.g., from LOQ to 150% of the limit). |

| Accuracy | The recovery of the S-isomer from spiked samples is typically between 98.0% and 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The Relative Standard Deviation (RSD) for the quantification of the S-isomer is typically ≤ 5.0%. |

| Robustness | The method's performance is unaffected by small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate). |

The following diagram illustrates the typical workflow for the development and validation of an analytical method for impurity quantification.

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The S-isomer of sitagliptin is a critical process-related impurity that must be effectively controlled to ensure the quality, safety, and efficacy of the final drug product. As the pharmacologically inactive enantiomer, its presence is managed through a combination of highly stereoselective synthetic processes and robust, validated analytical methods. Chiral HPLC stands as the cornerstone of analytical control, providing the necessary sensitivity and selectivity to quantify the S-isomer at levels compliant with stringent global regulatory standards. A thorough understanding of the origin, control, and analysis of the this compound is paramount for all professionals involved in the development, manufacturing, and quality assurance of this important antidiabetic medication.

References

- 1. This compound|CAS 823817-55-6|High-Purity [benchchem.com]

- 2. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | Semantic Scholar [semanticscholar.org]

- 5. In vitro study and pharmacokinetic evaluation of sitagliptin phosphate enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Biological Targets of Sitagliptin Enantiomers

Abstract: Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereochemical properties of sitagliptin enantiomers, their profound differences in biological activity, and their interaction with the primary biological target, DPP-4. Detailed experimental protocols for enantiomeric separation and activity assessment are provided, along with visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in the field.

Introduction to Sitagliptin and its Mechanism of Action

Sitagliptin is an oral antihyperglycemic agent that improves glycemic control in patients with type 2 diabetes.[1][2] Its therapeutic effect is derived from the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5][6] This mechanism of action carries a low risk of hypoglycemia and has a neutral effect on body weight.[2]

Stereochemistry of Sitagliptin

The chemical structure of sitagliptin, (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, contains a single chiral center at the β-amino position of the butanamine backbone.[1] This chirality gives rise to two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The pharmacological activity of sitagliptin is stereospecific, with the (R)-enantiomer being the active pharmaceutical ingredient. The (S)-enantiomer is considered less active.[8]

Figure 1. Chemical Structures of (R)- and (S)-Sitagliptin Enantiomers.

Biological Target and Stereoselective Inhibition

The primary biological target for sitagliptin is the enzyme Dipeptidyl Peptidase-4 (DPP-4), also known as CD26.[3] This enzyme is a transmembrane glycoprotein that functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[10]

The inhibition of DPP-4 by sitagliptin is highly stereoselective. The (R)-enantiomer is a potent, competitive, and reversible inhibitor of DPP-4.[10] The β-amino group of (R)-sitagliptin forms crucial hydrogen bonding interactions with key residues, such as Tyr662, within the S2 sub-pocket of the DPP-4 active site. The trifluorophenyl moiety binds to the hydrophobic S1 pocket. This precise orientation and tight binding are responsible for its high inhibitory potency. The (S)-enantiomer, due to its different spatial arrangement, does not fit as effectively into the active site, resulting in significantly reduced inhibitory activity.

Quantitative Comparison of Enantiomer Activity

The difference in biological activity between the two enantiomers is substantial, as demonstrated by their half-maximal inhibitory concentration (IC50) values against DPP-4.

| Enantiomer | Trade Name (Active Form) | DPP-4 IC50 (nM) | Potency |

| (R)-Sitagliptin | Januvia® | 18 - 19 | Potent Inhibitor[7][9][11] |

| (S)-Sitagliptin | N/A | >> 19 | Significantly Less Active / Inactive[8] |

Table 1: Comparative in vitro inhibitory activity of sitagliptin enantiomers against DPP-4.

Off-Target Activity

Sitagliptin exhibits excellent selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is a critical aspect of its safety profile.[7][12] Inhibition of DPP-8 or DPP-9 has been associated with toxicity in preclinical studies. The high selectivity of (R)-sitagliptin minimizes the risk of these off-target effects.

DPP-4 Signaling Pathway and Impact of Inhibition

Sitagliptin exerts its therapeutic effect by modulating the incretin signaling pathway. The inhibition of DPP-4 prevents the breakdown of GLP-1 and GIP, thereby amplifying their downstream effects.

Figure 2. The Incretin Signaling Pathway and the Role of Sitagliptin.

Experimental Protocols

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-sitagliptin is a critical manufacturing step. The most notable industrial method involves the asymmetric hydrogenation of a prochiral enamine precursor.

-

Key Process: Asymmetric hydrogenation of unprotected enamine amide using a rhodium catalyst with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS).

-

Starting Material: Dehydrositagliptin.

-

Catalyst: Rhodium complex of a chiral ferrocenyl diphosphine ligand.

-

Conditions: The reaction is typically run under hydrogen pressure in a suitable solvent like methanol.

-

Outcome: This process yields sitagliptin with high enantiomeric excess (>99% ee) of the desired (R)-enantiomer. The final product is then isolated as a phosphate monohydrate salt to improve stability.

Enantiomeric Purity Analysis by Chiral HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the enantiomeric purity of sitagliptin bulk drug substance and formulations.

-

Objective: To separate and quantify (R)-sitagliptin and its unwanted (S)-enantiomer.

-

Chromatographic Column: A chiral stationary phase is required. A common choice is a polysaccharide-based column, such as Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).

-

Mobile Phase: An optimized mobile phase is crucial for achieving resolution. An example composition is a mixture of potassium di-hydrogen phosphate buffer (e.g., 3M, pH 4.0), methanol, and acetonitrile in a ratio of approximately 60:30:10 (v/v/v).[13] The pH of the aqueous buffer is a key parameter for optimizing separation.[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 268 nm.

-

Validation Parameters (as per ICH guidelines):

-

Specificity: The method must demonstrate resolution between the two enantiomers and any other potential impurities.

-

Linearity: A linear relationship between the concentration of the (S)-enantiomer and the detector response should be established (e.g., over a range of 30-300 ng/mL).[13]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified must be determined (e.g., LOD ~8 ng/mL, LOQ ~30 ng/mL).[13]

-

Accuracy and Precision: Determined by analyzing samples spiked with known amounts of the (S)-enantiomer.

-

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the IC50 values of test compounds against DPP-4.

-

Principle: The assay measures the activity of DPP-4 using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). When DPP-4 cleaves the substrate, the highly fluorescent AMC molecule is released. An inhibitor will reduce the rate of AMC release, thus decreasing the fluorescence signal.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-AMC.

-

Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 8.0).

-

Test Compounds: (R)-sitagliptin and (S)-sitagliptin, dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of each sitagliptin enantiomer in assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the test compound dilutions (or DMSO for control wells).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data to the control wells (100% activity) and background wells (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.

-

-

Figure 3. Experimental Workflow for Evaluating Sitagliptin Enantiomers.

Conclusion

The therapeutic efficacy of sitagliptin is exclusively attributed to its (R)-enantiomer, which potently and selectively inhibits the DPP-4 enzyme. The (S)-enantiomer is biologically inactive. This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug design and development. The successful production of sitagliptin as a single-enantiomer drug relies on robust asymmetric synthesis and precise analytical methods to ensure enantiomeric purity. The detailed protocols and pathways outlined in this guide provide a technical foundation for professionals engaged in the research and development of DPP-4 inhibitors and other chiral therapeutic agents.

References

- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sitagliptin phosphate | Autophagy | DPP-4 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

The Unwanted Mirror Image: A Technical Guide to the Discovery and Isolation of the Sitagliptin S-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of the S-isomer of Sitagliptin, a critical aspect in the manufacturing and quality control of this widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While the therapeutic efficacy of Sitagliptin is attributed to its R-enantiomer, the synthesis and control of its unwanted mirror image, the S-isomer, is a paramount challenge in pharmaceutical development. This document details the synthetic pathways that can lead to the formation of the S-isomer, the analytical methods for its detection and quantification, and the techniques employed for its separation.

Synthetic Origins of the Sitagliptin S-Isomer

The S-isomer of Sitagliptin is primarily a process-related impurity that can arise during the synthesis of the active (R)-enantiomer.[1] Its formation is intimately linked to the stereoselectivity of the key chiral-forming reactions. Two major synthetic strategies are employed for the large-scale production of Sitagliptin: asymmetric hydrogenation and biocatalytic transamination.

Asymmetric Hydrogenation

The initial manufacturing process for Sitagliptin relied on the asymmetric hydrogenation of a prochiral enamine intermediate.[2] This reaction, while highly efficient, is not perfectly enantioselective and can produce small quantities of the S-isomer. The use of rhodium-based chiral catalysts, such as those with t-Bu JOSIPHOS ligands, has been optimized to achieve high enantiomeric excess (e.e.), often exceeding 95%.[3][4] However, even with such high selectivity, trace amounts of the S-isomer are formed.

One of the key challenges in this approach is that the final product requires recrystallization to upgrade the enantiomeric excess to the required purity of >99.9%.[2][3] This multi-step process, which includes high-pressure hydrogenation, presents both economic and environmental concerns, such as the use of a precious metal catalyst and the generation of waste streams.[4][5]

Biocatalytic Transamination

To address the limitations of asymmetric hydrogenation, a more environmentally friendly and highly selective biocatalytic process was developed.[6] This method utilizes an engineered transaminase enzyme to directly aminate a prositagliptin ketone, yielding the desired R-enantiomer with exceptional enantiopurity.[2][6] This enzymatic approach significantly reduces the formation of the S-isomer, often to levels below the limit of detection, thereby streamlining the purification process and reducing waste.[6] The development of this biocatalyst involved a substrate walking, modeling, and mutation approach to evolve an enzyme with high activity and selectivity for the specific substrate.[6]

Chemical Resolution

Another method to obtain the desired R-enantiomer involves the chemical resolution of a racemic mixture of Sitagliptin. This process utilizes a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1][7] While this method can effectively isolate the R-enantiomer, it inherently also isolates the S-enantiomer in the mother liquor.[7] From a process perspective, this is inefficient as it discards half of the synthesized material unless a racemization and recycling process is implemented.[8]

Analytical Discovery and Quantification of the S-Isomer

The "discovery" of the S-isomer in a given sample is primarily an analytical challenge. Enantioselective analytical techniques are essential to differentiate and quantify the two enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for this purpose.[1][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods have been extensively developed and validated for the separation of Sitagliptin enantiomers.[1][9][10] These methods rely on the differential interaction of the R- and S-isomers with a chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Key Parameters for Chiral HPLC Separation:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns are commonly used, including Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-RH, Chiralpak IA, and Lux Amylose-1.[1][9][10][11]

-

Mobile Phase: The mobile phase composition is critical for achieving good resolution and is typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and organic modifiers like methanol and acetonitrile.[9][10][12] The pH of the buffer plays a significant role in chromatographic efficiency.[9]

-

Detection: A UV detector is commonly used for quantification, with the detection wavelength typically set around 265 nm.[10]

The developed methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.[9][10][12]

Data Presentation

The following tables summarize the quantitative data from various synthetic and analytical methods related to the this compound.

Table 1: Enantiomeric Excess (e.e.) in Asymmetric Synthesis of Sitagliptin

| Synthetic Method | Catalyst/Enzyme | Enantiomeric Excess (e.e.) of R-isomer | Reference(s) |

| Asymmetric Hydrogenation | Rh(I)/tBu JOSIPHOS | Up to 95% (before recrystallization) | [3] |

| Asymmetric Hydrogenation | Rhodium-based chiral catalyst | 97% | [2] |

| Enantioselective aza-Michael Add. | Quinine-derived C(9)-urea ammonium catalyst | 96% | [13][14] |

| Biocatalytic Transamination | Engineered Transaminase | >99.95% | [6] |

Table 2: Chiral HPLC Methods for the Separation of Sitagliptin Enantiomers

| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Limit of Detection (LOD) of S-isomer | Limit of Quantification (LOQ) of S-isomer | Reference(s) |

| Chiralcel OD-RH | 3M Potassium di-hydrogen phosphate buffer (pH 4.0) – methanol – acetonitrile (60:30:10, v/v/v) | > 3.0 | 8 ng/mL | 30 ng/mL | [9][10] |

| Chiralpak IC | 10 mM ammonium acetate with 0.05% Diethylamine – acetonitrile (40:60 v/v) | < 3.0 | 0.0001 mg/mL | 0.0003 mg/mL | [12] |

| Lux Amylose-1 | Dehydrated Alcohol:Chromatographic n-Heptane: Diethylamine:Water (600:400:1:1, v/v/v/v) | 1.69 | Not Reported | Not Reported | [11] |

Experimental Protocols

Protocol for Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the highly efficient synthesis described in the literature.[4][5]

Materials:

-

Dehydrositagliptin intermediate

-

Rh(I)/tBu JOSIPHOS catalyst (0.15 mol %)

-

Methanol (solvent)

-

Hydrogen gas

Procedure:

-

In a suitable high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

-

Add the Rh(I)/tBu JOSIPHOS catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 100 psig.

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 14 hours).

-

Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).

-

Upon completion, carefully depressurize the reactor.

-

The crude Sitagliptin is then typically isolated as its phosphate salt and may require recrystallization to achieve the desired enantiomeric purity.

Protocol for Chiral HPLC Analysis of Sitagliptin Enantiomers

This protocol is a general representation based on published methods.[9][10]

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiralcel OD-RH column (150 mm × 4.6 mm, 5 μm)

-

Potassium di-hydrogen phosphate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

-

Sitagliptin sample

-

Reference standard for S-Sitagliptin

Procedure:

-

Mobile Phase Preparation: Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0 with orthophosphoric acid. The mobile phase consists of the buffer, methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio. Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)

-

Flow rate: Typically 1.0 mL/min

-

Column temperature: Ambient

-

Detection wavelength: 265 nm

-

Injection volume: 20 μL

-

-

Sample Preparation: Dissolve the Sitagliptin sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

-

Analysis: Inject the sample and reference standards into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to the R- and S-isomers based on their retention times compared to the reference standards. Quantify the amount of the S-isomer present in the sample using the peak area and a calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and analytical workflows discussed in this guide.

Caption: Synthetic pathways leading to the formation of (R)- and (S)-Sitagliptin.

Caption: Workflow for the analytical detection and quantification of the this compound.

References

- 1. This compound|CAS 823817-55-6|High-Purity [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 9. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. phenomenex.com [phenomenex.com]

- 12. jocpr.com [jocpr.com]

- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

physicochemical properties of Sitagliptin S-Isomer

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus. The therapeutic activity of Sitagliptin resides exclusively in its (R)-enantiomer. The (S)-enantiomer, a process-related impurity formed during synthesis, provides no therapeutic benefit and its presence in the final drug product must be strictly controlled to meet rigorous regulatory standards for safety and efficacy.[1] International Conference on Harmonisation (ICH) guidelines mandate that enantiomeric impurities like the Sitagliptin S-isomer be identified, quantified, and limited to ensure the quality and performance of the pharmaceutical product.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound, details the experimental protocols for its analytical determination, and presents logical workflows for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of the this compound are summarized below. These values are critical for understanding the molecule's behavior in various analytical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | [5] |

| Synonyms | Sitagliptin EP Impurity A, (S)-Sitagliptin | [5][6] |

| CAS Number | 823817-55-6 | [1][4] |

| Molecular Formula | C₁₆H₁₅F₆N₅O | [4][5] |

| Molecular Weight | 407.31 g/mol | [1][5] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 120.29 °C (for Sitagliptin base form) | [8] |

| Boiling Point | 529.9 ± 60.0 °C (Predicted) | [4] |

| pKa | 7.20 ± 0.10 (Predicted) | [4] |

| LogP | 0.7 (XLogP3) | [4][9] |

Experimental Protocols for Analysis

The primary challenge in characterizing the this compound is its separation from the therapeutically active (R)-enantiomer. Due to their identical physical and chemical properties in an achiral environment, specialized chiral analytical techniques are required.

Enantiomeric Separation by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for the separation and quantification of Sitagliptin enantiomers.[1][2] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

A summary of validated chiral HPLC methods from the literature is presented below for comparison.

| Parameter | Method 1 | Method 2 | Method 3 (USP Monograph) |

| Column | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) | Chiralpak IC (250 mm × 4.6 mm, 5 µm) | Lux Amylose-1 |

| Mobile Phase | 3 M KH₂PO₄ buffer (pH 4.0)–Methanol–Acetonitrile (60:30:10, v/v/v) | 10 mM Ammonium Acetate with 0.05% Diethylamine–Acetonitrile (40:60 v/v) | Not explicitly detailed in source |

| Flow Rate | 0.5 mL/min | Not specified | Not specified |

| Column Temp. | 25 °C | Not specified | Not specified |

| Resolution (Rs) | ≥ 3.0 | < 3.0 | ≥ 1.5 (Achieved 1.69) |

| LOD | 8 ng/mL | Not specified | Not specified |

| LOQ | 30 ng/mL | Not specified | Not specified |

| Reference(s) | [2][3] | [10] | [11] |

Detailed Experimental Protocol (Based on Method 1)

This protocol outlines a validated method for the quantitative determination of the (S)-enantiomer in Sitagliptin bulk drug.[2][3]

-

Preparation of Mobile Phase:

-

Prepare a 3 M potassium di-hydrogen phosphate (KH₂PO₄) buffer and adjust the pH to 4.0.

-

Mix the buffer, methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).

-

Filter the resulting mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detection.

-

Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the Sitagliptin sample in the mobile phase.

-

For quantitative analysis of the S-isomer impurity, prepare a standard solution of the this compound reference standard.

-

Spike the bulk drug sample with known concentrations of the S-isomer standard to determine accuracy and recovery.

-

-

Data Analysis:

-

The resolution (Rs) between the (R)- and (S)-enantiomer peaks must be not less than 3.0.

-

The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer were established as 8 ng/mL and 30 ng/mL, respectively.[3]

-

Validate the method according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[3]

-

General Workflow for Chiral HPLC Analysis

The logical workflow for analyzing the enantiomeric purity of a Sitagliptin sample is visualized below. This process ensures that the analytical method is suitable for its intended purpose and yields reliable, reproducible results.

Other Characterization Techniques

While HPLC is central to quantification, other methods are used for structural confirmation.

-

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to stereochemistry and is used to confirm the absolute configuration of the S-isomer by measuring the differential absorption of circularly polarized light.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the overall chemical structure. The use of a chiral shift reagent can also help differentiate between enantiomers in a sample.[12][13]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition of the S-isomer.[5]

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the compound.[5]

Conclusion

The this compound is a critical process-related impurity whose physicochemical properties and analytical behavior must be well understood. Its control is essential for ensuring the quality, safety, and efficacy of the final Sitagliptin drug product. The use of validated, robust analytical methods, particularly chiral HPLC, is paramount for the accurate quantification of this enantiomer. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of Sitagliptin.

References

- 1. This compound|CAS 823817-55-6|High-Purity [benchchem.com]

- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]

- 3. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. This compound|lookchem [lookchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | C16H15F6N5O | CID 11432118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sitagliptin EP Impurity A Phosphate (Sitagliptin ((S)-Isom… [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. phenomenex.com [phenomenex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Role of Sitagliptin's S-Isomer in Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its pharmacological effect. A significant portion of drugs are chiral, existing as enantiomers—non-superimposable mirror images that, despite having identical chemical formulas, can interact differently with the chiral environment of the human body. This stereoselectivity can lead to profound differences in efficacy, toxicity, and pharmacokinetics between enantiomers. The active enantiomer is termed the "eutomer," while the less active or inactive counterpart is the "distomer."

Sitagliptin, a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a prime example of a chiral drug developed as a single enantiomer.[1] Marketed for the treatment of type 2 diabetes mellitus, the therapeutic activity resides exclusively in the (R)-enantiomer. Consequently, its mirror image, the (S)-enantiomer or S-isomer, is considered a chiral impurity. International Conference on Harmonisation (ICH) guidelines mandate that such enantiomeric impurities be rigorously identified, quantified, and controlled to ensure the drug product's quality, safety, and efficacy. This guide provides a detailed technical overview of the role of the Sitagliptin S-isomer, focusing on its pharmacological profile, stereoselective control strategies, and the analytical methodologies crucial for its regulation throughout the drug development lifecycle.

Pharmacological Profile of Sitagliptin Enantiomers

The therapeutic action of Sitagliptin is achieved through the potent and selective inhibition of the DPP-4 enzyme by the R-isomer. This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production.[2]

Comparative DPP-4 Inhibition

The R-enantiomer of Sitagliptin is a highly potent inhibitor of DPP-4. In contrast, the S-isomer is considered the inactive distomer, with negligible activity against the target enzyme. This stark difference in pharmacological activity underscores the importance of producing Sitagliptin as an enantiopure drug.

| Enantiomer | Target | IC₅₀ (nM) | Pharmacological Role |

| (R)-Sitagliptin | DPP-4 | ~18 - 19 nM[2] | Eutomer (Active Drug) |

| (S)-Sitagliptin | DPP-4 | Not Reported (Negligible Activity) | Distomer (Chiral Impurity) |

| Table 1: Comparative in-vitro potency of Sitagliptin enantiomers against the DPP-4 enzyme. |

DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of Sitagliptin, highlighting the differential roles of the R- and S-isomers.

References

Understanding the Eudysmic Ratio of Sitagliptin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the eudysmic ratio as it pertains to the enantiomers of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This document provides a comprehensive overview of the pharmacological activity, experimental determination of enantiomeric purity, and the underlying signaling pathways associated with sitagliptin's therapeutic action.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The eudysmic ratio, defined as the ratio of the pharmacological activity of the more active enantiomer (eutomer) to that of the less active enantiomer (distomer), is a critical parameter in assessing the stereoselectivity of a drug. A high eudysmic ratio indicates that one enantiomer is predominantly responsible for the therapeutic effect, making the development of an enantiomerically pure drug highly desirable.

Sitagliptin is a chiral molecule and is commercially available as the single (R)-enantiomer.[1] The (S)-enantiomer is considered to be pharmaceutically inactive and an undesirable impurity.[1] This guide will delve into the quantitative basis for this significant difference in activity.

In the development of chiral drugs, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) emphasize the importance of characterizing and controlling enantiomeric purity.[2][3][4] The ICH Q6A guidelines, for instance, specify that for a new drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same manner as other impurities.[4][5]

Pharmacological Activity of Sitagliptin Enantiomers

The therapeutic effect of sitagliptin is derived from its potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The pharmacological activity of the sitagliptin enantiomers is almost exclusively attributed to the (R)-enantiomer, the eutomer. The (S)-enantiomer, or distomer, is considered to be pharmaceutically inactive.[1]

Quantitative Analysis of DPP-4 Inhibition

The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The eudysmic ratio is calculated by dividing the IC50 of the distomer by the IC50 of the eutomer.

Eudysmic Ratio = IC50 (S)-sitagliptin / IC50 (R)-sitagliptin

| Enantiomer | Target | IC50 (nM) | Reference |

| (R)-Sitagliptin (Eutomer) | DPP-4 | ~19 | [2] |

| (S)-Sitagliptin (Distomer) | DPP-4 | Not Reported (Pharmaceutically Inactive) | [1] |

Given the lack of significant inhibitory activity of the (S)-enantiomer, the eudysmic ratio for sitagliptin is exceptionally high, justifying its development as a single-enantiomer drug.

Experimental Protocols

The determination of the eudysmic ratio and the assessment of enantiomeric purity rely on robust analytical and in vitro experimental methods.

Chiral Separation of Sitagliptin Enantiomers by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of sitagliptin enantiomers.

Objective: To separate and quantify the (R)- and (S)-enantiomers of sitagliptin.

Instrumentation: